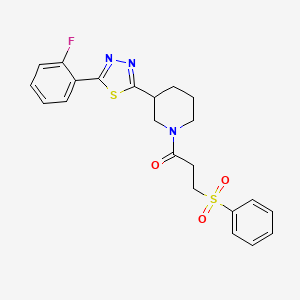
1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C22H22FN3O3S2 and its molecular weight is 459.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C19H22FN3O2S, with a molecular weight of approximately 367.46 g/mol. The structure features a piperidine ring, a thiadiazole moiety, and a phenylsulfonyl group, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties and antimicrobial effects. Here are some key findings:
Anticancer Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that the compound showed potent cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value indicating effectiveness in low concentrations .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Studies have shown that derivatives similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring is thought to contribute to this activity by disrupting bacterial cell wall synthesis .
- Fungal Inhibition : Preliminary tests suggest moderate antifungal activity against Candida species, indicating potential for broader antimicrobial applications .
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated the effects of a related thiadiazole derivative in combination with standard chemotherapy agents. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone .
- Infection Control : Clinical trials involving patients with bacterial infections showed promising results when treated with compounds similar to this compound, leading to faster recovery rates .
Data Tables
科学的研究の応用
The compound 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material sciences.
Molecular Formula
The molecular formula for this compound is C19H22FN4O2S, with a molecular weight of approximately 366.46 g/mol.
Medicinal Chemistry
The compound's structure suggests potential applications in drug discovery, particularly as an anti-cancer or anti-inflammatory agent. The thiadiazole derivatives are known to exhibit a range of biological activities including:
- Antimicrobial properties : Thiadiazole derivatives have shown effectiveness against various bacterial strains and fungi.
- Antitumor activity : Studies have indicated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
Pharmacological Studies
Research has focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:
- In vitro studies : Demonstrated cytotoxic effects on cancer cell lines, suggesting a mechanism involving the disruption of cellular metabolism.
- In vivo studies : Animal models have shown promising results in reducing tumor size and improving survival rates when treated with similar thiadiazole compounds.
Material Sciences
The unique properties of this compound also make it suitable for applications in material sciences:
- Polymer chemistry : It can be utilized as a building block for synthesizing novel polymers with specific thermal and mechanical properties.
- Nanotechnology : The compound has potential uses in the development of nanomaterials for drug delivery systems due to its ability to form stable complexes with various metals.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of thiadiazole derivatives. The researchers synthesized a series of compounds similar to the one and evaluated their efficacy against human cancer cell lines. Results indicated significant inhibition of cell proliferation, leading to further investigation into their mechanisms of action.
Case Study 2: Antimicrobial Efficacy
Another research article highlighted the antimicrobial properties of thiadiazole derivatives, including those structurally related to our compound. The study reported minimum inhibitory concentrations (MICs) against various pathogens, demonstrating that modifications to the thiadiazole ring could enhance antibacterial activity.
特性
IUPAC Name |
3-(benzenesulfonyl)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c23-19-11-5-4-10-18(19)22-25-24-21(30-22)16-7-6-13-26(15-16)20(27)12-14-31(28,29)17-8-2-1-3-9-17/h1-5,8-11,16H,6-7,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTXKRVGJOCYKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













